Methyl 4-chloro-3-hydroxybutanoate is a compound of interest in the field of chemical synthesis and biotechnology due to its potential applications in various industrial processes. The compound is structurally related to 4-hydroxybutyric acid (4-HB), which is a key platform chemical with a wide range of industrial applications, including the production of 1,4-butanediol and bioplastics1. Additionally, derivatives of this compound, such as methyl 4-oxo-4-phenylbut-2-enoate, have shown promising in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in the development of new antibacterial agents2.
In biotechnology, the structurally related 4-HB has been biosynthesized from methane using engineered strains of Methylosinus trichosporium OB3b. By reconstructing the 4-HB biosynthetic pathway and overexpressing certain genes, these strains were able to produce 4-HB and its copolymer P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane, demonstrating a novel method for producing bioplastics from a single carbon source1. This approach could be adapted for the synthesis of methyl 4-chloro-3-hydroxybutanoate and its polymers, offering a sustainable route for the production of biodegradable plastics.
In the pharmaceutical industry, the antibacterial properties of methyl 4-oxo-4-phenylbut-2-enoate derivatives against MRSA have been explored. These compounds, through their inhibition of the MenB enzyme, have shown efficacy in vivo, increasing survival in systemic infection models and reducing bacterial load in thigh infection models2. This suggests that methyl 4-chloro-3-hydroxybutanoate derivatives could be developed as new anti-MRSA candidates, addressing the growing concern of antibiotic resistance.
Methyl 4-chloro-3-hydroxybutanoate is classified as an ester, specifically a chlorinated hydroxybutanoate. Its chemical structure includes a chlorinated butanoic acid derivative with a hydroxyl group. The compound is recognized for its utility in synthesizing various bioactive molecules and serves as a key intermediate in organic synthesis.
The synthesis of methyl 4-chloro-3-hydroxybutanoate can be achieved through several methods, primarily involving asymmetric reduction techniques.
Methyl 4-chloro-3-hydroxybutanoate has the following structural characteristics:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms and functional groups.
Methyl 4-chloro-3-hydroxybutanoate participates in various chemical reactions:
The mechanism of action for methyl 4-chloro-3-hydroxybutanoate primarily involves its role as an intermediate in biochemical pathways leading to the synthesis of amino acids and other bioactive compounds. For example, it is utilized in the production of (R)-4-amino-3-hydroxybutyric acid, which has implications in neuropharmacology due to its inhibitory neurotransmitter properties .
The enzymatic pathways typically involve:
Methyl 4-chloro-3-hydroxybutanoate exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical environments and applications.
Methyl 4-chloro-3-hydroxybutanoate finds applications across several scientific domains:
Methyl 4-chloro-3-hydroxybutanoate (C₅H₉ClO₃; CAS 10488-68-3) is a chiral ester characterized by a chlorine atom at the C4 position and a hydroxyl group at the stereogenic C3 carbon. Its molecular weight is 152.58 g/mol, with a density of 1.2 ± 0.1 g/cm³ and a boiling point of 248.6 ± 20.0 °C at atmospheric pressure [2]. The compound’s structural versatility arises from three functional moieties: the ester group (reactivity toward nucleophiles), the hydroxyl group (hydrogen bonding and derivatization potential), and the chloromethyl group (substitution susceptibility). This trifunctional nature enables diverse transformations, including reductions, oxidations, and asymmetric syntheses. The S-enantiomer (CAS 86728-93-0) and R-enantiomer (CAS 88496-70-2) exhibit distinct biochemical interactions, underpinning their roles in pharmaceutical synthesis [4] [7].
Table 1: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₅H₉ClO₃ | - |
Molecular Weight | 152.58 g/mol | - |
Density | 1.2 ± 0.1 g/cm³ | Room temperature |
Boiling Point | 248.6 ± 20.0 °C | 760 mmHg |
Flash Point | 104.2 ± 21.8 °C | - |
LogP | -0.20 | - |
The synthesis of methyl 4-chloro-3-hydroxybutanoate evolved from early chemical reductions to contemporary biocatalytic methods. Initial routes relied on stoichiometric metal hydrides or ruthenium-catalyzed hydrogenations of methyl 4-chloro-3-oxobutanoate. These processes suffered from moderate enantioselectivity (<90% ee) and harsh reaction conditions, limiting industrial scalability [3]. A paradigm shift occurred with the discovery of alcohol dehydrogenases (ADHs) capable of enantioselective carbonyl reduction. Notably, Pseudomonas sp. ADH (PbADH) emerged as a breakthrough biocatalyst, enabling asymmetric reduction in aqueous systems with high substrate loading (3.5 M, 576 g/L) and >99% enantiomeric excess (ee) for the S-enantiomer [3]. This advance eliminated the need for organic solvents and noble metals, aligning with green chemistry principles. Concurrently, Burkholderia gladioli ADH (BgADH3) was engineered for the R-enantiomer, achieving 99.9% ee in biphasic systems [8]. These developments transformed methyl 4-chloro-3-hydroxybutanoate from a laboratory curiosity to a commercially viable chiral synthon.
Methyl 4-chloro-3-hydroxybutanoate serves as a pivotal precursor to blockbuster pharmaceuticals due to its ability to introduce stereodefined hydroxyalkyl chains. Its S-enantiomer is irreplaceable in synthesizing atorvastatin (Lipitor®), a $12 billion/year statin for hypercholesterolemia. The C3–C4 fragment of methyl 4-chloro-3-hydroxybutanoate directly maps onto atorvastatin’s side chain, where chirality dictates HMG-CoA reductase inhibition potency [3]. Additionally, the R-enantiomer is utilized in:
Table 2: Pharmaceutical Applications of Enantiomers
Enantiomer | Key Pharmaceutical | Synthetic Role | Biocatalyst Used |
---|---|---|---|
(S)-isomer | Atorvastatin | Side-chain precursor | Pseudomonas ADH |
(R)-isomer | L-Carnitine | Alkylating agent | Burkholderia gladioli ADH3 |
(R)-isomer | GABOB | Chiral hydroxy acid scaffold | Engineered carbonyl reductase |
Commercial production leverages engineered ADHs for cost efficiency. For example, recombinant E. coli co-expressing Pseudomonas ADH and glucose dehydrogenase (GDH) achieves 99% yield of the S-enantiomer at 576 g/L, with NAD+ recycled in situ [3]. The market reflects this compound’s value: the S-enantiomer retails at $55–$863 per gram for research quantities, underscoring its high economic significance in chiral synthesis [4] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: